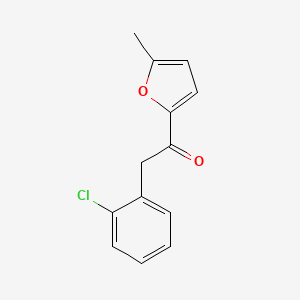

2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-9-6-7-13(16-9)12(15)8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAJBEAMNURBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction can be carried out by reacting 2-chlorobenzoyl chloride with 5-methylfuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethanoic acid.

Reduction: 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Physical Properties :

- Appearance : Powder or solid (exact form depends on synthesis conditions).

- Storage : Stable at room temperature .

- Related compounds, such as 1-(5-methylfuran-2-yl)ethan-1-one, show characteristic peaks in DMSO-d₆ (e.g., water-contaminated peaks in ¹H NMR) .

For example, 1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanone is a reference standard in drug development .

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its chlorophenyl and methylfuran substituents. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Impact on Bioactivity :

- The tetrazole group in enhances pharmacological relevance due to its role in hydrogen bonding and metabolic stability.

- Thiophene and furan rings (e.g., ) contribute to π-π interactions, influencing antimicrobial or antifungal activity.

Electronic Effects :

- Chlorophenyl groups are electron-withdrawing, increasing electrophilicity of the ketone moiety. This contrasts with 4-methoxyphenyl (electron-donating) derivatives in , which may reduce reactivity.

Physical Properties :

- The sulfanylidene derivative has a higher melting point (137–138°C), suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) compared to furan-based analogues.

Computational and Spectroscopic Analysis

- DFT Studies: Used to predict electronic properties and reaction mechanisms (e.g., sulfanylidene compounds in ). Multiwfn software could analyze electron localization or electrostatic potentials.

- NMR Trends : Methylfuran protons resonate at δ ~2.3 ppm (CH₃) and δ ~6.2–7.5 ppm (aromatic), as seen in related compounds .

Biological Activity

2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one, also known by its chemical formula C13H11ClO2, is an organic compound with potential biological activity. This article aims to provide a detailed overview of its biological properties, including pharmacological effects, toxicity studies, and potential therapeutic applications based on available research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C13H11ClO2 |

| Molecular Weight | 234.68 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethanone |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan have shown promising results against various cancer cell lines, particularly in inhibiting the proliferation of MDA-MB-231 triple-negative breast cancer cells. These compounds demonstrated an IC50 value of approximately 0.126 μM, indicating potent activity against cancer cells while showing reduced effects on non-cancerous cells .

The mechanism through which this compound exerts its biological effects may involve the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial in cancer metastasis. Inhibition of these enzymes can lead to reduced tumor invasion and metastasis .

Case Study: Anticancer Activity

A study focusing on furan derivatives reported that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The differentiation in response was attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways, enhancing their potential as anticancer agents .

Pharmacokinetics and Bioavailability

Research into the pharmacokinetic properties of similar compounds indicates sufficient oral bioavailability (approximately 31.8%) and clearance rates that suggest suitable pharmacological profiles for therapeutic use . This information is crucial for developing effective dosing regimens in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one, and what key reaction parameters influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., 5-methylfuran-2-yl ethanone) and a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) under basic conditions (e.g., NaOH/ethanol). Key parameters include:

- Temperature : Optimal yields are achieved at 50–70°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance nucleophilic attack .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials or aldol by-products .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Structural validation requires:

- 1H and 13C NMR : To identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and furan methyl groups (δ 2.3–2.5 ppm). HSQC (heteronuclear single-quantum coherence) can correlate carbon-proton environments (e.g., furan C-5 methyl at δ 22.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 248.0475 for C₁₃H₁₁ClO₂).

- IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds .

Q. What are the documented biological activities of structurally similar compounds, and how can these guide current research?

Analogous chlorophenyl-furan hybrids exhibit:

- Antifungal activity : Inhibition of Candida albicans via disruption of ergosterol biosynthesis (MIC: 8–32 µg/mL) .

- Anticancer potential : Chalcone derivatives induce apoptosis in HeLa cells (IC₅₀: 12–25 µM) through ROS-mediated pathways . Researchers should prioritize enzyme inhibition assays (e.g., CYP450) and molecular docking to identify biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Discrepancies arise from solvent effects , tautomerism , or impurities . Strategies include:

- X-ray crystallography : Definitive structural assignment using single-crystal diffraction (e.g., SHELX refinement for bond angles/distances) .

- Computational validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- Cross-referencing : Compare with HSQC spectra of 1-(5-methylfuran-2-yl)ethan-1-one (δH 6.1–6.3 ppm for furan protons) .

Q. How does the electronic nature of the 5-methylfuran substituent influence the compound's reactivity in nucleophilic addition reactions?

The electron-donating methyl group on the furan ring increases electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents). This is evidenced by:

- Reactivity studies : Faster reaction rates with organolithium reagents compared to non-methylated analogs.

- Computational analysis : Reduced LUMO energy (-1.8 eV) at the carbonyl group, favoring nucleophilic addition .

Q. What strategies can be employed to improve the compound's stability under various storage conditions?

Stability is affected by light , moisture , and temperature . Recommendations:

- Storage : In amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation.

- Lyophilization : For long-term storage, lyophilize as a solid to minimize hydrolysis .

- Stability assays : Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) over 6–12 months .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's interaction with biological targets?

- Density Functional Theory (DFT) : Predicts charge distribution and reactive sites (e.g., electrophilic chlorophenyl ring).

- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate binding to enzymes (e.g., COX-2, IC₅₀ < 10 µM) by analyzing hydrogen bonds and hydrophobic interactions .

- MD simulations : Assess binding stability over 100 ns trajectories to validate docking results .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., 2^3 factorial design for temperature, solvent ratio, catalyst loading) .

- Contradiction Analysis : Employ multi-technique validation (e.g., XRD + NMR + DFT) to resolve structural ambiguities .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.